2-Nitrobenzenesulfonyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of 2-nitrobenzenesulfonyl fluoride and related compounds often involves multiple steps, including the use of different reagents and conditions to introduce the sulfonyl fluoride and nitro groups onto the benzene ring. A common approach might involve nitration reactions followed by sulfonylation processes.
Molecular Structure Analysis
The molecular structure and conformational properties of this compound have been extensively studied using techniques such as gas-phase electron diffraction and quantum chemical methods. These studies reveal the existence of several conformers, with conformer I, where the S–F bond of the SO2F group is nearly perpendicular to the plane of the benzene ring, being the most favored (Petrov et al., 2010).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, exploiting its reactivity at the sulfonyl fluoride and nitro groups. This includes its use as a reagent in the modification of proteins, where it has been shown to be specific for tyrosine (Liao et al., 1982). The compound also plays a role in the oxidation of methylene compounds to ketones, demonstrating its versatility in organic synthesis (Kim et al., 1989).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the nitro and sulfonyl fluoride groups affects its polarity and reactivity, which in turn determine its behavior in different solvents and conditions.
Chemical Properties Analysis
This compound exhibits a range of chemical properties that make it a valuable compound in organic chemistry. Its reactivity with nucleophiles, ability to act as an electrophile, and participation in substitution reactions are key characteristics. The compound's ability to form strong hydrogen bonds and halogen bonds, as demonstrated in studies involving metal fluorides, further highlights its potential in designing supramolecular structures (Libri et al., 2008).
Scientific Research Applications
Molecular Structure and Conformations
2-Nitrobenzenesulfonyl fluoride's molecular structure and conformational properties have been extensively studied. Research using gas-phase electron diffraction (GED) and quantum chemical methods reveals the existence of multiple conformers, with varying energy levels and spatial orientations of the S–F bond in relation to the benzene ring. These studies are crucial for understanding the chemical's reactivity and potential applications in various scientific fields (Petrov et al., 2010).
Chemical Synthesis and Radiochemistry
This compound plays a role in the synthesis of novel compounds, such as sulfonamide derivatives used as precursors in radiochemistry, particularly in positron emission tomography (PET) tracer synthesis. Its reactivity with other chemical groups enables the creation of complex molecules with potential applications in medical imaging (Gebhardt & Saluz, 2012).
Protein Modification Studies
In biochemical research, this compound has been used to study protein modification, specifically the reactivity of tyrosine residues. This application is significant in understanding enzyme functions and interactions at a molecular level, providing insights into biological processes and potential therapeutic targets (Liao, Ting, & Yeung, 1982).
Organometallic Chemistry
Research into organometallic compounds has revealed that this compound-related compounds can form strong hydrogen and halogen bonds. These studies contribute to a deeper understanding of molecular interactions, which is vital for designing new materials and catalysts in organometallic chemistry (Libri et al., 2008).
Glucocorticoid Receptor Studies
The compound has been utilized in studies involving the glucocorticoid receptor, demonstrating its potential in inhibiting hormone binding and affecting receptor transformation. This area of research is significant for developing drugs targeting hormone-related conditions (Blanchardie et al., 1990).
Mechanism of Action
Target of Action
The primary targets of 2-Nitrobenzenesulfonyl fluoride are proteins or nucleic acids . The compound is used as a connector for the assembly of small molecules linked with these targets .
Mode of Action
This compound interacts with its targets by forming a sulfonyl fluoride motif . This motif is used as a connector for the assembly of small molecules with proteins or nucleic acids . This interaction results in changes to the structure and function of the target molecules .
Biochemical Pathways
It is known that the compound can affect the structure and function of proteins and nucleic acids , which are involved in numerous biochemical pathways. The downstream effects of these changes would depend on the specific proteins or nucleic acids targeted.
Result of Action
The result of the action of this compound is the modification of the structure and function of proteins or nucleic acids . This can have a variety of molecular and cellular effects, depending on the specific targets involved.
properties
IUPAC Name |
2-nitrobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIQAVSSNKMBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195819 | |
Record name | 2-Nitrobenzenesulphonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
433-98-7 | |
Record name | 2-Nitrobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 433-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrobenzenesulphonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITROBENZENESULFONYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WX6R7FE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-nitrobenzenesulfonyl fluoride in studying protein structure and function?
A1: this compound (NBSF) serves as a valuable tool in characterizing protein structure and function. Specifically, it acts as a modifying agent for certain amino acids within proteins. [] In a study focusing on BnSP-7, a myotoxic phospholipase A(2) homologue found in Bothrops neuwiedi pauloensis venom, NBSF was employed to modify Tyrosine (Tyr) residues. [] By observing the changes in the protein's activity after modification with NBSF, researchers can glean insights into the roles of specific tyrosine residues in the protein's function.
Q2: Are there alternative chemical modification reagents similar to this compound?
A2: Yes, the study investigating BnSP-7 utilized other chemical modifiers alongside NBSF. For instance, 4-bromophenacyl bromide (BPB) was used to modify Histidine (His) residues, and acetic anhydride (AA) was used to modify Lysine (Lys) residues. [] These reagents, along with NBSF, allowed for a comprehensive analysis of how different amino acid residues contribute to the overall activity of BnSP-7. The choice of using a specific modifying reagent often depends on the target amino acid and the research question being addressed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.